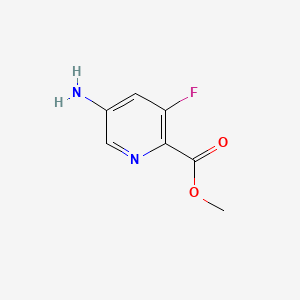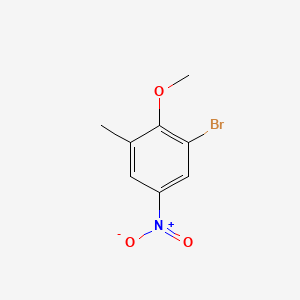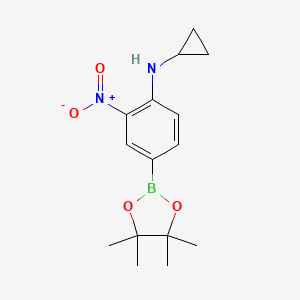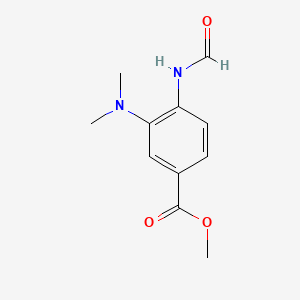
Methyl-5-Amino-3-Fluoropyridin-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-amino-3-fluoropyridine-2-carboxylate is a chemical compound with the molecular formula C7H7FN2O2. It is a white to yellow solid and is known for its applications in various fields of scientific research and industry . This compound is characterized by the presence of a fluorine atom at the 3-position and an amino group at the 5-position of the pyridine ring, along with a methyl ester group at the 2-position.
Wissenschaftliche Forschungsanwendungen
Methyl 5-amino-3-fluoropyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
Target of Action
Fluoropyridines, a class of compounds to which this molecule belongs, have been known to exhibit interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of biologically active compounds, suggesting they may interact with various biochemical pathways .
Result of Action
As a fluoropyridine, it is known to possess interesting physical, chemical, and biological properties , but the specific results of its action would depend on its interaction with its targets and the biochemical pathways it affects.
Action Environment
The presence of fluorine in the molecule could potentially influence its stability and reactivity .
Vorbereitungsmethoden
The synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate typically involves organic synthesis reactions. One common method includes the reaction of appropriate starting materials under specific conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-amino-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can form condensation products with other compounds, leading to the formation of more complex molecules.
Common reagents used in these reactions include acids, bases, and other nucleophilic or electrophilic agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-amino-3-fluoropyridine-2-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-amino-2-fluoropyridine-3-carboxylate
- Methyl 3-amino-5-fluoropyridine-2-carboxylate
- Methyl 5-amino-3-chloropyridine-2-carboxylate
These compounds share similar structural features but differ in the position of substituents or the nature of the halogen atom. The uniqueness of Methyl 5-amino-3-fluoropyridine-2-carboxylate lies in its specific substitution pattern, which can influence its reactivity and applications .
Eigenschaften
IUPAC Name |
methyl 5-amino-3-fluoropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUNSULQZIZQLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=N1)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Spiro[cyclohexane-1,1(5H)-[3H]oxazolo[4,3-a]isoquinolin]-3-one, 6,10b-dihydro-10b-hydroxy-8,9-dimet](/img/new.no-structure.jpg)

![1,2,3,4-Tetrahydro-pyrido[1,2-a]pyrimidin-6-one hydrochloride](/img/structure/B594443.png)
![Imidazo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B594446.png)







